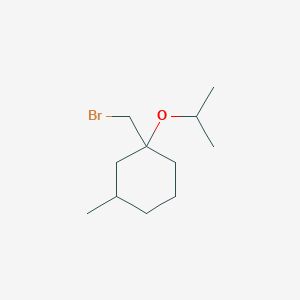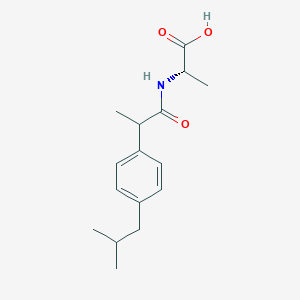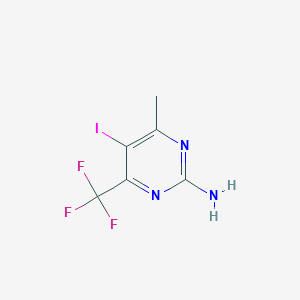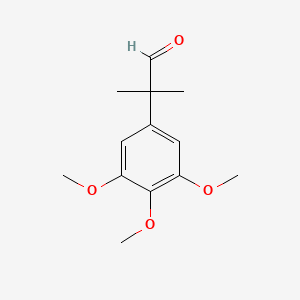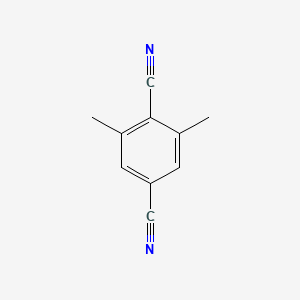
2,6-Dimethylterephthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylterephthalonitrile is an organic compound with the molecular formula C10H8N2 It is a derivative of terephthalonitrile, characterized by the presence of two methyl groups at the 2 and 6 positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dimethylterephthalonitrile can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzyl chloride with sodium cyanide, followed by oxidation. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) cyanide.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic conversion of 2,6-dimethylbenzyl chloride using a continuous flow reactor. The process is optimized for high yield and purity, with careful control of temperature and pressure to ensure efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethylterephthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethylterephthalic acid.
Reduction: Reduction reactions can convert it to 2,6-dimethylbenzylamine.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) can facilitate nucleophilic substitution.
Major Products:
Oxidation: 2,6-Dimethylterephthalic acid.
Reduction: 2,6-Dimethylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylterephthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Research into its potential biological activity is ongoing, particularly in the development of new pharmaceuticals.
Medicine: Its derivatives are being explored for their potential therapeutic properties.
Industry: It is used in the production of high-performance materials, including specialty plastics and resins.
Wirkmechanismus
The mechanism of action of 2,6-dimethylterephthalonitrile depends on its specific application. In chemical reactions, it acts as a precursor or intermediate, participating in various transformations. Its molecular targets and pathways are primarily related to its functional groups, which can undergo oxidation, reduction, and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Terephthalonitrile: The parent compound, lacking the methyl groups.
2,6-Dimethylbenzyl chloride: A precursor in the synthesis of 2,6-dimethylterephthalonitrile.
2,6-Dimethylterephthalic acid: An oxidation product.
Uniqueness: this compound is unique due to the presence of methyl groups at the 2 and 6 positions, which influence its reactivity and properties. This structural modification can enhance its suitability for specific applications, such as in the synthesis of polymers with improved thermal stability and mechanical properties.
Eigenschaften
CAS-Nummer |
95216-09-4 |
|---|---|
Molekularformel |
C10H8N2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2,6-dimethylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C10H8N2/c1-7-3-9(5-11)4-8(2)10(7)6-12/h3-4H,1-2H3 |
InChI-Schlüssel |
VODNMFZZKATZHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C#N)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


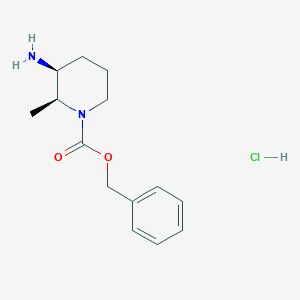





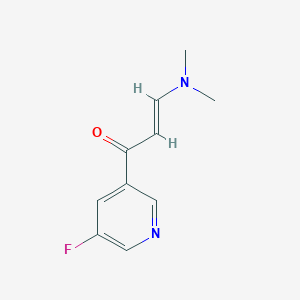
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)

